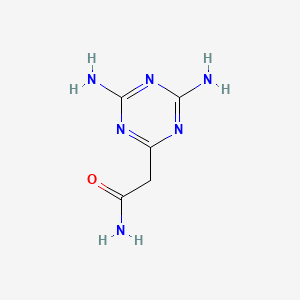

2,4-Diamino-6-carbamoylmethyl-1,3,5-triazine

Numéro de catalogue B8722339

Poids moléculaire: 168.16 g/mol

Clé InChI: CCUAOWWSXYYEPW-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04352930

Procedure details

Ethyl malonamate (34.7 g, 0.26 mole) and methanol (100 ml) were placed in a flash equipped with a dropping funnel, a stirrer, and a soda lime trap (to exclude CO2). The flask was cooled to about 15° C. in an ice-water bath. Freshly prepared biguanide (26.3 g, 0.26 mole, in 250 ml methanol) was added, with stirring, over 35 min at 15°-20° C. A white precipitate began to form within 8-9 min. The mixture was allowed to stir overnight at room temperature. It was then cooled to 15° C., and the white precipitate was filtered, washed with cold water to remove sodium sulfate, and finally washed with cold methanol. A crude yield of 32.7 g (76%) was obtained. A pure sample recrystallized from water had a mp of 295°-96° C. (dec.) when placed in a preheated bath at 295° C. Anal. calcd. for C5H8N6O: C, 36.59; H, 4.91; N, 48.76. Found: C, 36.73; H, 5.08; N, 48.51.

Identifiers

|

REACTION_CXSMILES

|

[C:1](OCC)(=O)[CH2:2][C:3]([NH2:5])=[O:4].C(=O)=O.[NH2:13][C:14]([NH:16][C:17]([NH2:19])=[NH:18])=[NH:15]>CO>[NH2:18][C:17]1[N:16]=[C:14]([NH2:13])[N:15]=[C:1]([CH2:2][C:3](=[O:4])[NH2:5])[N:19]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)N)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

NC(=N)NC(=N)N

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, over 35 min at 15°-20° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form within 8-9 min

|

|

Duration

|

8.5 (± 0.5) min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then cooled to 15° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the white precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove sodium sulfate

|

WASH

|

Type

|

WASH

|

|

Details

|

finally washed with cold methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A crude yield of 32.7 g (76%) was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A pure sample recrystallized from water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a preheated bath at 295° C

|

Outcomes

Product

Details

Reaction Time |

35 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=NC(=NC(=N1)N)CC(N)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |